2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

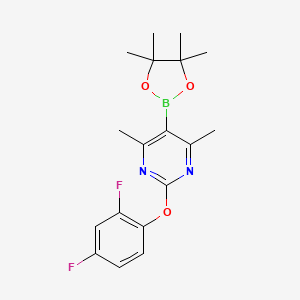

This compound is a pyrimidine derivative featuring a 2,4-difluorophenoxy substituent at position 2, methyl groups at positions 4 and 6, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Properties

Molecular Formula |

C18H21BF2N2O3 |

|---|---|

Molecular Weight |

362.2 g/mol |

IUPAC Name |

2-(2,4-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C18H21BF2N2O3/c1-10-15(19-25-17(3,4)18(5,6)26-19)11(2)23-16(22-10)24-14-8-7-12(20)9-13(14)21/h7-9H,1-6H3 |

InChI Key |

OFAZAZLIGHSWSK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=C(C=C(C=C3)F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-difluorophenol and 4,6-dimethylpyrimidine.

Introduction of the Boronic Ester Group: The boronic ester group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate.

Solvents: 1,4-dioxane and water are frequently used.

Major Products

The major products formed from these reactions depend on the specific electrophiles and nucleophiles used in the reactions. For example, cross-coupling with aryl halides can yield biaryl compounds.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then undergoes transmetalation with an electrophile, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The following table summarizes key analogues differing in the substituents at position 2 of the pyrimidine ring:

Key Observations:

- Lipophilicity : The trifluoromethoxy group in CAS 1599467-81-8 increases hydrophobicity but may lead to instability, as evidenced by its discontinued status .

- Solubility : The methoxyethoxy substituent in CAS 1353877-89-0 enhances aqueous solubility, making it preferable for reactions in mixed solvents .

Analogues with Modified Pyrimidine Cores

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4): A pyridine derivative with a trifluoromethyl group and amine functionality. The amine group enables further functionalization (e.g., amide coupling), but the pyridine core reduces steric hindrance compared to pyrimidines .

- 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : A fused pyrazolo-pyrimidine with multiple aryl groups. This compound demonstrates the versatility of pyrimidine scaffolds in medicinal chemistry, though it lacks the boronic ester necessary for cross-coupling .

Biological Activity

The compound 2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 2304634-09-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, molecular characteristics, and biological effects based on diverse research findings.

Molecular Characteristics

- Molecular Formula : CHBFNO

- Molecular Weight : 362.18 g/mol

- Structure : The compound features a pyrimidine core substituted with a difluorophenoxy group and a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate pyrimidine derivatives with boronic acids under palladium-catalyzed conditions. The presence of the difluorophenoxy group is crucial for enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant growth inhibition in various cancer cell lines. For instance:

| Cell Line | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| HepG2 (liver cancer) | 85% | |

| MCF-7 (breast cancer) | 78% | |

| A549 (lung cancer) | 70% |

These findings suggest that the compound may selectively target tumor cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies indicate that it may inhibit specific kinases involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- In Vivo Studies : A recent animal study evaluated the efficacy of this compound in a murine model of liver cancer. Results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

- Clinical Implications : Given its dual activity against cancer and microbial infections, further clinical studies are warranted to explore its potential in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

- Methodology : A metal-free, mild-condition synthesis approach is ideal for fluorinated pyrimidines. For example, β-CF3 aryl ketones can be cyclized with amidines under basic conditions (e.g., KOtBu) to form fluoropyrimidine cores. The boronate ester moiety can be introduced via Suzuki-Miyaura coupling precursors, leveraging 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .

- Key Considerations : Monitor reaction time (e.g., 12–24 hours at 80°C) and use anhydrous solvents to avoid hydrolysis of the boronate ester .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and boronate ester integration. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in related fluoropyrimidine derivatives .

- Data Interpretation : Compare observed chemical shifts (e.g., ¹⁹F NMR δ ≈ -110 ppm for fluorophenoxy groups) with literature values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation of fine powders; refer to OSHA HCS2012 standards for chemical handling. The compound’s safety profile may resemble structurally similar pyrimidines, which require precautions against skin/eye irritation and moisture-sensitive storage .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve discrepancies in reaction yields during boronate ester functionalization?

- Troubleshooting : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligand ratios. Contradictory yields may arise from boronate ester hydrolysis; use molecular sieves or anhydrous conditions to stabilize the boronate group .

- Data Analysis : Correlate yield variations with moisture levels (e.g., Karl Fischer titration) and catalyst turnover numbers .

Q. How can computational modeling enhance the design of derivatives for medicinal chemistry applications?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases). COMSOL Multiphysics simulations can model diffusion and reaction kinetics in biological systems .

- Case Study : A related fluoropyrimidine derivative showed improved inhibitory activity against EGFR mutants after in silico optimization of substituent polarity .

Q. What are the challenges in characterizing byproducts from multi-step syntheses of this compound?

- Analytical Approach : Use LC-MS/MS to detect trace impurities. For example, de-boronation byproducts (e.g., pyrimidine-OH derivatives) can be identified via HRMS fragmentation patterns .

- Mitigation : Optimize quenching steps (e.g., rapid cooling) and purification protocols (e.g., silica gel chromatography with gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.